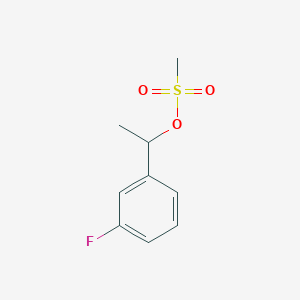
1-(3-fluorophenyl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)ethyl methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-(3-fluoro-phenyl)-ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-fluoro-phenyl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane or toluene, for several hours .
Industrial Production Methods
Industrial production of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-fluorophenyl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)ethyl methanesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid, which can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid phenyl ester
- Methanesulfonic acid 1-(4-fluoro-phenyl)-ethyl ester
Uniqueness
1-(3-fluorophenyl)ethyl methanesulfonate is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C9H11FO3S |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11FO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
Clave InChI |
CXMNIIHVQICAMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)F)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(But-3-ynyl)-4-fluorobenzo[d]oxazole](/img/structure/B8297385.png)
![2-Chloro-4-heptylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8297393.png)








